molecular formula C8H5Cl2F3O2 B14047651 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene

Cat. No.: B14047651
M. Wt: 261.02 g/mol
InChI Key: LEGMIXJTIIIOCJ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. For example, the use of anhydrous conditions and controlled temperatures can be crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that include halogenation, methoxylation, and purification steps. The choice of reagents, reaction conditions, and purification techniques can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
  • 1,3-Dichloro-5-(difluoromethoxy)benzene

Uniqueness

1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-5(10)7(15-8(12)13)6(2-4)14-3-11/h1-2,8H,3H2

InChI Key

LEGMIXJTIIIOCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)OC(F)F)Cl)Cl

Origin of Product

United States

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